molecular formula C15H20BrNO2 B5859567 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Cat. No. B5859567
M. Wt: 326.23 g/mol
InChI Key: PWVRSUQFAZRDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDP belongs to the class of amide compounds and is structurally similar to other compounds such as lidocaine and procainamide.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to bind to and inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to investigate its potential therapeutic applications in other fields, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies could be done to optimize the synthesis and purification of this compound, making it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide involves the reaction of 4-bromo-3,5-dimethylphenol with cyclopentylamine and acetic anhydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In addition, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-10-7-13(8-11(2)15(10)16)19-9-14(18)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVRSUQFAZRDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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